![molecular formula C30H57ClSn B14262025 chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)
chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features two cyclohexyl groups, each with specific stereochemistry, bonded to a central tin atom along with a chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane typically involves the reaction of tin tetrachloride with the appropriate cyclohexyl derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. The reaction mixture is usually refluxed in an organic solvent such as toluene or hexane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain the stereochemistry of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as alkoxides or amines.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced to lower oxidation states using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in anhydrous conditions.
Oxidation: Hydrogen peroxide or peracids in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Substitution: Formation of organotin alkoxides or amines.
Oxidation: Formation of tin oxides or hydroxides.
Reduction: Formation of lower oxidation state tin compounds.
Wissenschaftliche Forschungsanwendungen
Chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin’s biological interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on biomolecules, affecting their structure and function. This coordination can lead to the inhibition of enzymes or the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri-n-butyltin chloride: Another organotin compound with different alkyl groups.
Di-n-octyltin dichloride: Features two octyl groups instead of cyclohexyl groups.
Tetraphenyltin: Contains four phenyl groups bonded to tin.
Uniqueness
Chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane is unique due to its specific stereochemistry and the presence of cyclohexyl groups. This stereochemistry can influence its reactivity and interactions with other molecules, making it distinct from other organotin compounds.
Eigenschaften
Molekularformel |
C30H57ClSn |
|---|---|
Molekulargewicht |
571.9 g/mol |
IUPAC-Name |
chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane |
InChI |
InChI=1S/3C10H19.ClH.Sn/c3*1-8(2)10-6-4-9(3)5-7-10;;/h3*6,8-10H,4-5,7H2,1-3H3;1H;/q;;;;+1/p-1/t9-,10+;2*9-,10-;;/m000../s1 |
InChI-Schlüssel |
KRQBWVGIKRMSRD-MJFNXERZSA-M |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)[Sn]([C@@H]2C[C@@H](CC[C@H]2C(C)C)C)([C@@H]3C[C@@H](CC[C@@H]3C(C)C)C)Cl)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)[Sn](C2CC(CCC2C(C)C)C)(C3CC(CCC3C(C)C)C)Cl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


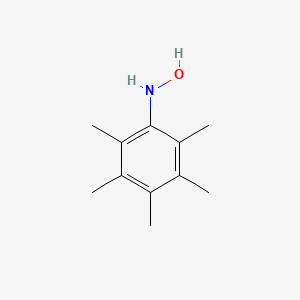
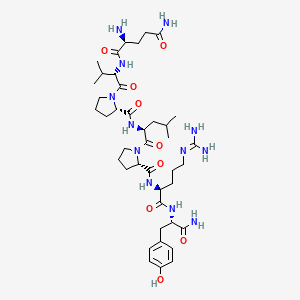
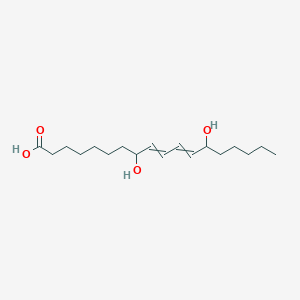
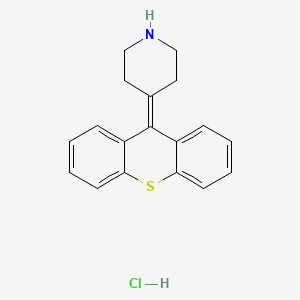



![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)


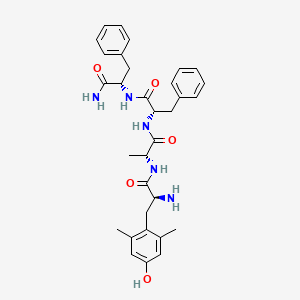

![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)

